

Unlocking the Molecular Architecture: NMR Spectroscopy of Camaric Acid

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Compound of Interest

Compound Name: *Camaric acid*

Cat. No.: *B15145384*

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[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, a comprehensive understanding of their molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This application note provides a detailed protocol for the NMR spectroscopic analysis of **Camaric acid**, a pentacyclic triterpenoid with promising biological activities. The data presented herein, including complete ^1H and ^{13}C NMR assignments, will serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Camaric Acid

Camaric acid is a naturally occurring pentacyclic triterpenoid isolated from plants of the *Lantana* genus, notably *Lantana camara*. Its chemical formula is $\text{C}_{35}\text{H}_{52}\text{O}_6$.^[1] Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, and **Camaric acid** is no exception. It has demonstrated notable nematocidal and antibacterial properties, making it a compound of interest for the development of new therapeutic agents. The definitive structural elucidation and unambiguous assignment of all proton and carbon signals are crucial for understanding its structure-activity relationship and for its potential synthetic modification.

Quantitative NMR Data

The complete ^1H and ^{13}C NMR spectral data for **Camaric acid**, based on the reassigned chemical shifts, are summarized in the tables below. These assignments were achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ^1H NMR Spectroscopic Data for **Camaric Acid** (500 MHz, CDCl_3)

Atom No.	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
1 α	1.65	m	9.0
1 β	0.95	m	
2 α	1.95	m	
2 β	1.70	m	
3	3.25	s	
5	0.83	d	11.5
6 α	1.55	m	
6 β	1.45	m	
7 α	1.50	m	
7 β	1.35	m	
9	1.58	d	3.5
11 α	1.90	m	
11 β	1.15	m	
12	5.30	t	
15 α	1.75	m	
15 β	1.05	m	13.5, 4.0
16 α	2.05	m	
16 β	1.85	m	
18	2.85	dd	
19 α	1.20	m	
19 β	1.00	m	
21 α	1.30	m	
21 β	1.10	m	

22	4.90	dd	11.5, 4.5
23	0.80	s	
24	0.90	s	
25	1.05	s	
26	0.85	s	
27	1.15	s	
29	0.92	d	6.5
30	0.93	d	6.5
2'	6.10	q	7.0
3'	1.85	d	7.0
4'	1.80	s	
5'	-	-	-

Table 2: ^{13}C NMR Spectroscopic Data for **Camaric Acid** (125 MHz, CDCl_3)

Atom No.	Chemical Shift (δ) ppm
1	38.5
2	26.8
3	90.8
4	38.9
5	55.4
6	18.2
7	32.9
8	39.7
9	47.5
10	36.9
11	23.5
12	122.5
13	143.8
14	41.9
15	28.1
16	23.7
17	46.8
18	41.5
19	46.0
20	30.8
21	33.8
22	75.5
23	28.0

24	15.5
25	16.8
26	17.1
27	25.9
28	183.5
29	21.3
30	21.2
1'	167.5
2'	127.8
3'	138.5
4'	15.8
5'	20.5

Experimental Protocols

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of purified **Camaric acid**.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

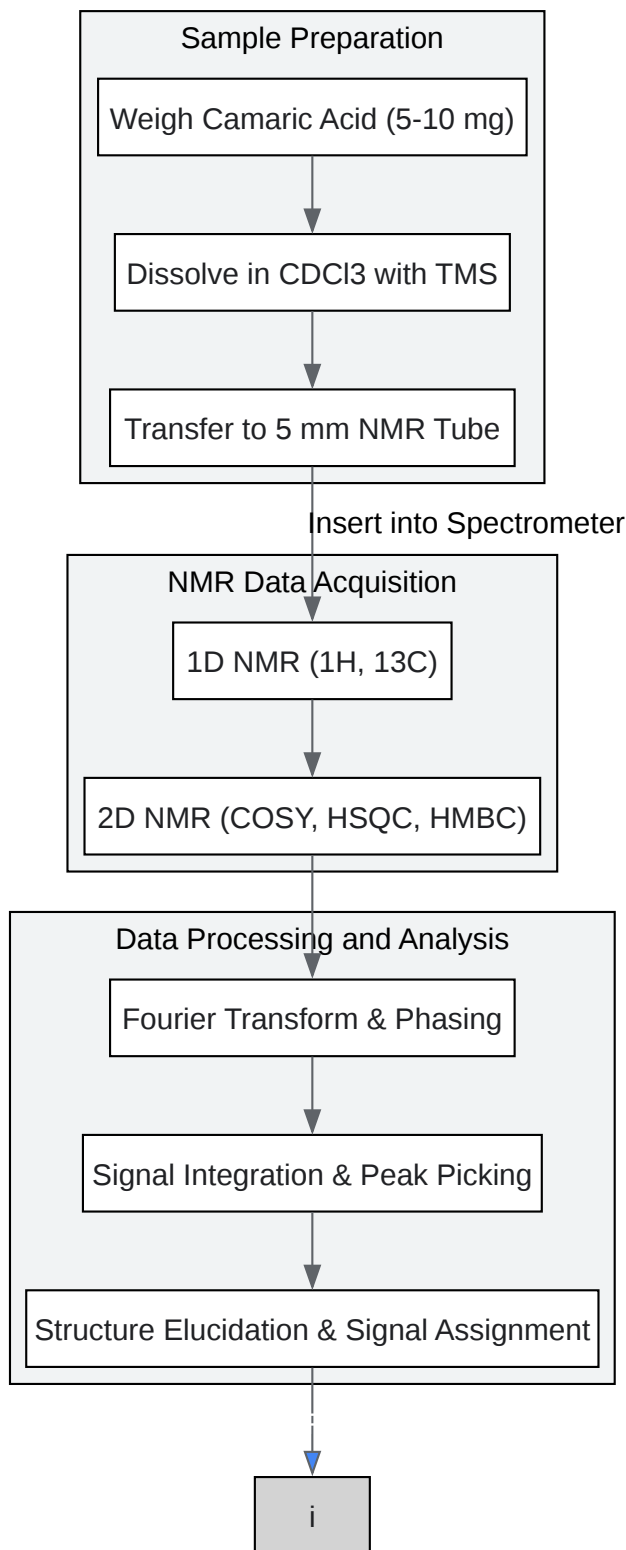
- ^1H NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 1.0 s
- Spectral Width: 10 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.09 s
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs were used.
 - COSY: Spectral widths of 10 ppm in both dimensions.
 - HSQC: Spectral width of 10 ppm in F2 (^1H) and 165 ppm in F1 (^{13}C).
 - HMBC: Spectral width of 10 ppm in F2 (^1H) and 220 ppm in F1 (^{13}C). The long-range coupling delay was optimized for a J-coupling of 8 Hz.

Visualizations

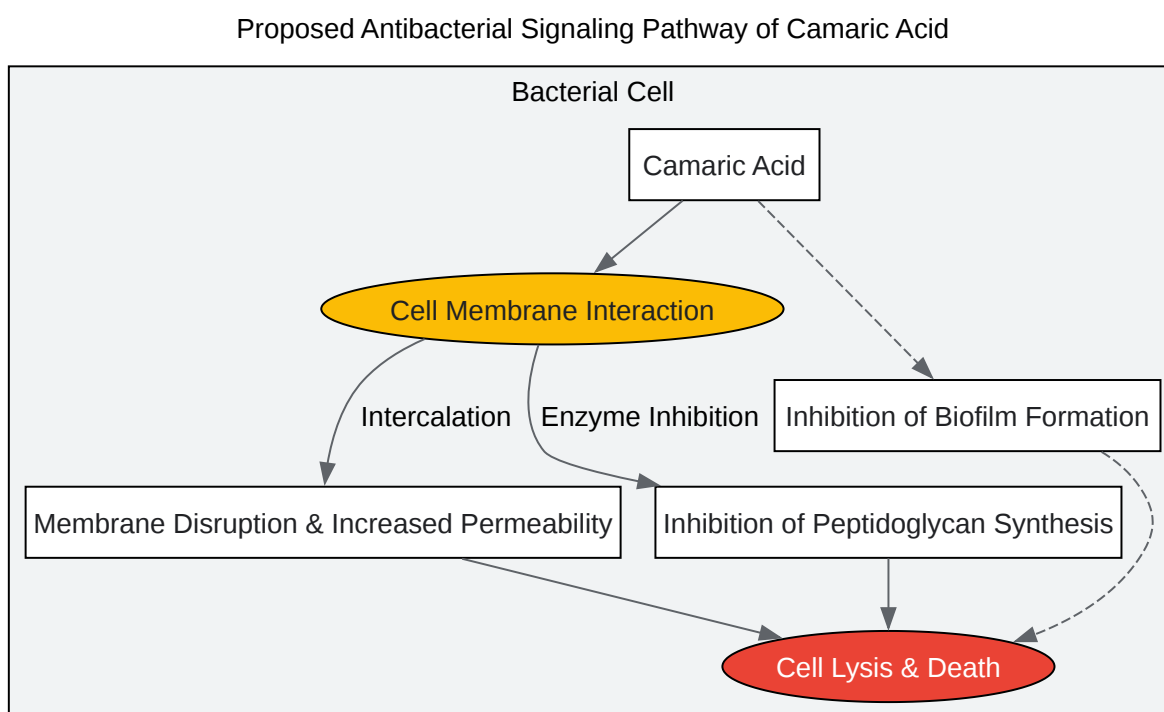
Experimental Workflow

Experimental Workflow for NMR Analysis of Camaric Acid

[Click to download full resolution via product page](#)Workflow for NMR analysis of **Camaric acid**.

Proposed Antibacterial Mechanism

The antibacterial activity of many pentacyclic triterpenoids, including those of the oleanane type like **Camaric acid**, is often attributed to their ability to disrupt bacterial cell membranes and inhibit key cellular processes. The following diagram illustrates a plausible signaling pathway for this activity.



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References

- 1. NMR Quantitation of Natural Products at the Nanomole-Scale - PMC [pmc.ncbi.nlm.nih.gov]
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